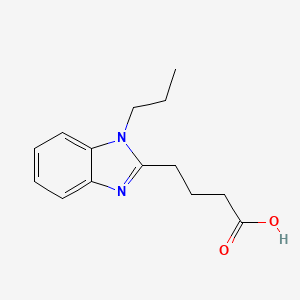

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

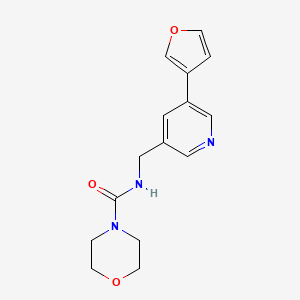

“4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid” is a compound that belongs to the benzimidazole class . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .

Molecular Structure Analysis

The molecular structure of “4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid” is characterized by the presence of a benzimidazole ring attached to a butanoic acid group . The InChI code for this compound is 1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques

4-(1-Propyl-1H-Benzimidazol-2-yl)butanoic acid is a compound that has been involved in innovative synthetic methodologies. For instance, it has been used in the synthesis of benzimidazo[1,2-a][1,4]diazepinones through a novel isocyanide-based three-component synthesis, demonstrating the versatility of benzimidazole derivatives in generating structurally diverse compounds with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011). Additionally, benzimidazole-based ionic liquids have shown efficacy as green, reusable catalysts for the synthesis of tetrasubstituted imidazoles, highlighting the eco-friendly applications of benzimidazole derivatives in chemical synthesis (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Biological Activities and Applications

Research has also focused on the biological activities of benzimidazole derivatives, including their choleretic properties. For example, several 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids have been synthesized to evaluate the impact of substitutions on choleretic activity, with some derivatives showing activity superior to that of model compounds (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, benzimidazole derivatives have been used to assemble organic salts and cocrystals, showcasing the utility of these compounds in developing new materials with potential applications in various fields. For instance, organic acid–base adducts derived from benzimidazole and acidic components have been prepared and characterized, revealing extensive hydrogen bonding and noncovalent interactions important for material design (Jin, Liu, Gao, Lin, Chen, & Wang, 2014).

Antimicrobial and Antioxidant Activities

The antimicrobial properties of benzimidazole derivatives have been explored, with some compounds showing significant inhibitory activity against various bacterial strains. For example, N-alkylated benzimidazole derivatives synthesized via aza-Michael addition reactions exhibited excellent inhibitory activity against Bacillus subtilis and Bacillus proteus, indicating the potential of these derivatives in antimicrobial drug development (Wen, Luo, Zhang, Zhao, Zhou, & Cai, 2016).

Eigenschaften

IUPAC Name |

4-(1-propylbenzimidazol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-10-16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(17)18/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJRCJSADATLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)

![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)

![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)